2,4,6-Trihydroxyphenylglyoxylic acid
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Overview
Description
2,4,6-Trihydroxyphenylglyoxylic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring and a glyoxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxyphenylglyoxylic acid typically involves the hydroxylation of phenylglyoxylic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trihydroxyphenylglyoxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the glyoxylic acid moiety to glycolic acid.
Substitution: Electrophilic substitution reactions can occur at the hydroxylated positions of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Glycolic acid and related compounds.
Substitution: Halogenated phenylglyoxylic acids.
Scientific Research Applications
2,4,6-Trihydroxyphenylglyoxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxyphenylglyoxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,4,6-Trihydroxybenzoic acid: Similar structure but lacks the glyoxylic acid moiety.
2,4,5-Trihydroxyphenylacetic acid: Similar hydroxylation pattern but with an acetic acid moiety instead of glyoxylic acid.
Uniqueness: 2,4,6-Trihydroxyphenylglyoxylic acid is unique due to the presence of both hydroxyl groups and a glyoxylic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H6O6 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6O6/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,9-11H,(H,13,14) |
InChI Key |
BMRQRDSXSJLTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)C(=O)O)O)O |
Origin of Product |
United States |
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